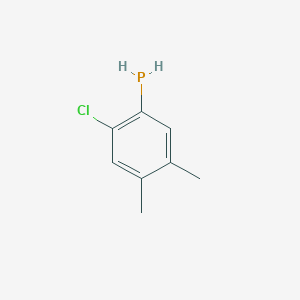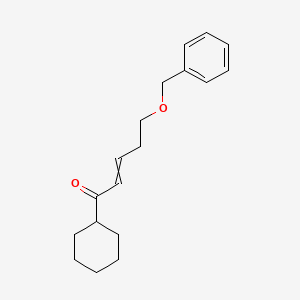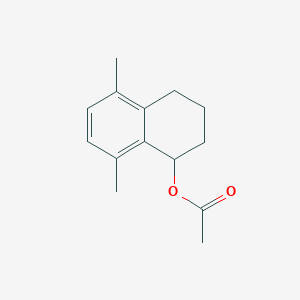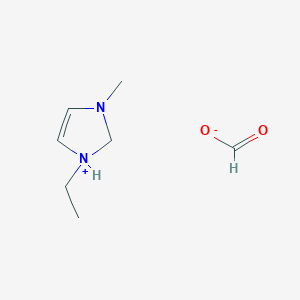
Phosphine, (2-chloro-4,5-dimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, (2-chloro-4,5-dimethylphenyl)-, is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a 2-chloro-4,5-dimethylphenyl group. This compound is part of the broader class of phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, (2-chloro-4,5-dimethylphenyl)-, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of 2-chloro-4,5-dimethylphenylmagnesium bromide with phosphorus trichloride under controlled conditions . This reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired phosphine compound.
Industrial Production Methods
Industrial production of phosphine, (2-chloro-4,5-dimethylphenyl)-, often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity phosphine compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, (2-chloro-4,5-dimethylphenyl)-, undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the original phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphine, (2-chloro-4,5-dimethylphenyl)-, has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential therapeutic applications, particularly in drug design and development.
Mécanisme D'action
The mechanism by which phosphine, (2-chloro-4,5-dimethylphenyl)-, exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The phosphorus atom acts as a donor, forming stable complexes with transition metals, which then participate in various catalytic cycles. These interactions facilitate the activation and transformation of substrates, leading to the desired chemical products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylphosphine: Similar in structure but lacks the chlorine substituent.
Triphenylphosphine: Contains three phenyl groups instead of the 2-chloro-4,5-dimethylphenyl group.
Tris(2-chloroethyl)phosphine: Contains three 2-chloroethyl groups instead of the 2-chloro-4,5-dimethylphenyl group.
Uniqueness
Phosphine, (2-chloro-4,5-dimethylphenyl)-, is unique due to the presence of the 2-chloro-4,5-dimethylphenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity and coordination behavior, making it suitable for specific applications in catalysis and material science .
Propriétés
Numéro CAS |
667889-36-3 |
|---|---|
Formule moléculaire |
C8H10ClP |
Poids moléculaire |
172.59 g/mol |
Nom IUPAC |
(2-chloro-4,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C8H10ClP/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 |
Clé InChI |
PSMHLTTYKGNGDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)Cl)P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-[(methylamino)methylidene]-2-(2-phenylpropan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B15160073.png)
![3-(3-Nitrophenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15160079.png)
![Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-](/img/structure/B15160091.png)
![1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15160098.png)
![1-(6-Chloropyridin-3-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine](/img/structure/B15160099.png)

![N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine](/img/structure/B15160117.png)
![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)


![3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester](/img/structure/B15160148.png)
![1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol](/img/structure/B15160150.png)


